Cas no 21870-27-9 (Cytidine5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-a-D-erythro-hexopyranos-4-ulos-1-yl) ester)

Cytidine5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-a-D-erythro-hexopyranos-4-ulos-1-yl) ester structure
21870-27-9 structure
Product Name:Cytidine5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-a-D-erythro-hexopyranos-4-ulos-1-yl) ester
CAS-nummer:21870-27-9
MF:C15H23N3O14P2
MW:531.302346467972
CID:265714
PubChem ID:193002
Update Time:2025-04-19

Cytidine5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-a-D-erythro-hexopyranos-4-ulos-1-yl) ester Chemische en fysische eigenschappen

Naam en identificatie

    • Cytidine5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-a-D-erythro-hexopyranos-4-ulos-1-yl) ester
    • [(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[hydroxy-[(2R,3R,6R)-3-hydroxy-6-methyl-5-oxo-oxan-2-yl]oxy-phosphoryl]oxy-phosphinic acid
    • cadmium bromide * 2 triphenyl phosphine
    • Cadmiumbromid * 2 Triphenylphosphin
    • C-deuterio-N-methyl-formamide
    • CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose
    • CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose
    • cytidylyldiphosphate-3,6-dideoxy-D-glycero-4-hexulose
    • N-methylformamide-
    • 21870-27-9
    • Q27139104
    • Cytidine 5'-(trihydrogen diphosphate), P'-(3,6-dideoxy-alpha-D-erythro-hexopyranos-4-ulos-1-yl) ester
    • DTXSID601115486
    • Cytidine 5'-(trihydrogen diphosphate), mono(3,6-dideoxy-alpha-D-erythro-hexopyranos-4-ulosyl) ester
    • Cytidine diphosphate-4-keto-3,6-dideoxyglucose
    • CDP-3,6-dideoxy-D-erythro-hexos-4-ulose
    • CHEBI:70800
    • cytidine 5'-[3-(3,6-dideoxy-alpha-D-erythro-hexopyranosyl-4-ulose) dihydrogen diphosphate]
    • C04297
    • Inchi: 1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14-/m1/s1
    • InChI-sleutel: DATWFRMXXZBEPM-SNAICPSHSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)O[C@@H]1[C@@H](CC([C@@H](C)O1)=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C(N=C(C=C2)N)=O)O1)O)O

Berekende eigenschappen

  • Exacte massa: 563.05500
  • Monoisotopische massa: 531.066
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 8
  • Complexiteit: 974
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.5
  • Topologisch pooloppervlak: 257Ų

Experimentele eigenschappen

  • Dichtheid: 2.13
  • Kookpunt: 845°Cat760mmHg
  • Vlampunt: 464.8°C
  • Brekindex: 1.748
  • PSA: 308.50000
  • LogboekP: -2.40700
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.